Ethyl 3-amino-8-methoxyquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-amino-8-methoxyquinoline-2-carboxylate is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-8-methoxyquinoline-2-carboxylate typically involves the condensation of 2-aminoacetophenone with ethyl acetoacetate. This reaction is often catalyzed by acids or bases and can be carried out under reflux conditions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-8-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and methoxy groups on the quinoline ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
Ethyl 3-amino-8-methoxyquinoline-2-carboxylate has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-8-methoxyquinoline-3-carboxylate
- Ethyl 4-amino-8-methoxyquinoline-2-carboxylate
- Ethyl 3-amino-6-methoxyquinoline-2-carboxylate
Uniqueness
Ethyl 3-amino-8-methoxyquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H14N2O3 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
ethyl 3-amino-8-methoxyquinoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O3/c1-3-18-13(16)12-9(14)7-8-5-4-6-10(17-2)11(8)15-12/h4-7H,3,14H2,1-2H3 |
InChI Key |
HAYUFLNIWSMKHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C2C=CC=C(C2=N1)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.